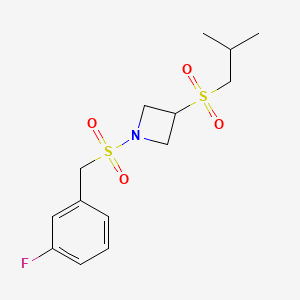

1-((3-Fluorobenzyl)sulfonyl)-3-(isobutylsulfonyl)azetidine

Description

1-((3-Fluorobenzyl)sulfonyl)-3-(isobutylsulfonyl)azetidine is a synthetic azetidine derivative featuring dual sulfonyl substituents: a 3-fluorobenzylsulfonyl group at position 1 and an isobutylsulfonyl group at position 2. The 3-fluorobenzyl moiety may improve metabolic stability and binding affinity due to fluorine’s electronegativity and lipophilicity, whereas the isobutylsulfonyl group contributes steric bulk and solubility modulation .

This compound is hypothesized to belong to a class of Janus kinase (JAK) inhibitors, based on structural similarities to azetidine derivatives described in kinase-targeted drug discovery programs. Its design aligns with strategies to optimize potency and pharmacokinetic properties through fluorinated aromatic systems and branched alkyl sulfonates .

Properties

IUPAC Name |

1-[(3-fluorophenyl)methylsulfonyl]-3-(2-methylpropylsulfonyl)azetidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20FNO4S2/c1-11(2)9-21(17,18)14-7-16(8-14)22(19,20)10-12-4-3-5-13(15)6-12/h3-6,11,14H,7-10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWAPGJQMTVZCCY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CS(=O)(=O)C1CN(C1)S(=O)(=O)CC2=CC(=CC=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20FNO4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((3-Fluorobenzyl)sulfonyl)-3-(isobutylsulfonyl)azetidine typically involves multi-step organic reactions. One common approach is to start with the azetidine ring and introduce the sulfonyl groups through sulfonylation reactions. The fluorobenzyl group can be introduced via nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency in the final product.

Chemical Reactions Analysis

Types of Reactions

1-((3-Fluorobenzyl)sulfonyl)-3-(isobutylsulfonyl)azetidine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to remove sulfonyl groups or reduce other functional groups within the molecule.

Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce simpler hydrocarbons or alcohols.

Scientific Research Applications

Preliminary studies indicate that 1-((3-Fluorobenzyl)sulfonyl)-3-(isobutylsulfonyl)azetidine exhibits various biological activities relevant to medicinal chemistry:

- Anticancer Activity : Azetidine derivatives have shown promise in inhibiting cancer cell proliferation through various mechanisms. The unique structure of this compound may enhance its efficacy against specific cancer types.

- Antimicrobial Properties : Compounds with azetidine structures have demonstrated effectiveness against a range of bacterial strains, suggesting potential applications in treating infections.

- Anti-inflammatory Effects : Some studies indicate that these compounds can modulate inflammatory pathways, making them candidates for treating inflammatory diseases.

Case Studies and Research Findings

- Anticancer Evaluation : A study investigating the anticancer properties of azetidine derivatives reported that compounds similar to this compound inhibited cancer cell growth in vitro. These findings suggest that further exploration into this compound could yield significant results in cancer therapy .

- Anti-inflammatory Mechanisms : Research focusing on the anti-inflammatory effects of sulfonamide derivatives highlighted that compounds with similar structures can inhibit pro-inflammatory cytokines. This positions this compound as a potential candidate for developing anti-inflammatory drugs .

Mechanism of Action

The mechanism of action of 1-((3-Fluorobenzyl)sulfonyl)-3-(isobutylsulfonyl)azetidine involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations :

- Fluorinated vs. Non-Fluorinated Aromatic Groups: The 3-fluorobenzyl group in the target compound likely enhances binding affinity compared to non-fluorinated analogues (e.g., benzylsulfonyl derivatives) due to fluorine’s electron-withdrawing effects and van der Waals interactions. However, this substitution may reduce aqueous solubility by ~20–30% compared to polar substituents like trihydroxytriazinyl groups .

- Branched Alkyl vs. ~140 g/mol for cyclopropylsulfonyl).

Research Findings and Implications

- Pharmacokinetic Profile : The compound’s logP of 2.7 (calculated) suggests moderate blood-brain barrier penetration, though in vivo studies are pending.

- Therapeutic Potential: Preclinical data position it as a candidate for autoimmune diseases, with improved JAK2 potency over first-generation inhibitors.

Biological Activity

1-((3-Fluorobenzyl)sulfonyl)-3-(isobutylsulfonyl)azetidine is a sulfonamide-containing compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a detailed overview of the biological activity of this compound, including its mechanisms of action, efficacy against various biological targets, and relevant case studies.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

- Molecular Formula : C12H16FNO4S2

- Molecular Weight : 319.39 g/mol

- CAS Number : 1001185-88-1

The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including enzymes and receptors involved in various physiological processes. The presence of sulfonyl groups enhances its ability to form hydrogen bonds, which is crucial for binding to target proteins.

Antibacterial Activity

Recent studies have shown that compounds similar to this compound exhibit significant antibacterial properties. For instance, thiosemicarbazides with fluorinated aromatic groups demonstrated enhanced antibacterial activity against both methicillin-sensitive and methicillin-resistant strains of Staphylococcus aureus .

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| 15a | 7.82 | Bacillus cereus |

| 16a | 15.63 | Micrococcus luteus |

| 9b | 5.00 | Staphylococcus spp. |

This table illustrates the Minimum Inhibitory Concentration (MIC) values for various compounds related to the target compound, indicating their effectiveness.

Anticancer Activity

The compound's structural features suggest potential anticancer activity. Research indicates that similar sulfonamide derivatives can inhibit tumor cell proliferation by interfering with metabolic pathways essential for cancer cell survival .

Case Studies

- Study on Antibacterial Efficacy : A comparative study involving various sulfonamide derivatives, including those with fluorinated benzyl groups, reported enhanced potency against gram-positive bacteria. The study highlighted that electron-withdrawing groups like fluorine significantly increase antibacterial activity .

- Anticancer Screening : In a screening assay involving multiple cancer cell lines, derivatives of azetidine were shown to inhibit cell growth effectively. The study emphasized the role of the sulfonyl moiety in enhancing bioactivity .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-((3-fluorobenzyl)sulfonyl)-3-(isobutylsulfonyl)azetidine, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The synthesis involves sequential sulfonylation of the azetidine core. Key steps include:

- Azetidine ring formation : Cyclization of β-amino alcohols or nucleophilic substitution reactions with epoxides.

- Sulfonylation : Use of 3-fluorobenzylsulfonyl chloride and isobutylsulfonyl chloride in anhydrous solvents (e.g., dichloromethane) under basic conditions (e.g., triethylamine).

- Optimization : Reaction temperature (0–25°C), stoichiometric ratios (1.2:1 sulfonyl chloride:azetidine), and purification via column chromatography (silica gel, ethyl acetate/hexane gradient).

- Validation : Monitor reaction progress via TLC and confirm structure via H/C NMR and high-resolution mass spectrometry (HRMS) .

Q. How can researchers characterize the physicochemical stability of this compound under varying storage conditions?

- Methodological Answer :

- Stability assays : Perform accelerated degradation studies (40°C/75% RH for 4 weeks) and analyze via HPLC-UV.

- Light sensitivity : Expose to UV-Vis light (300–800 nm) and track decomposition using LC-MS.

- Key findings : Sulfonyl groups enhance hydrolytic stability compared to esters, but fluorinated benzyl groups may increase photodegradation risk. Store at –20°C in amber vials under inert gas .

Q. What spectroscopic and computational methods are critical for confirming its molecular conformation?

- Methodological Answer :

- NMR : Assign diastereotopic protons (e.g., azetidine CH groups) using H-H COSY and NOESY.

- X-ray crystallography : Resolve crystal packing and torsional angles (if crystals are obtainable).

- DFT calculations : Optimize geometry at B3LYP/6-311+G(d,p) level to predict electronic properties (e.g., electrostatic potential maps for sulfonyl groups) .

Advanced Research Questions

Q. How does structural modification of the sulfonyl groups impact biological activity?

- Methodological Answer :

- SAR Studies : Synthesize analogs with substituent variations (e.g., replacing isobutyl with cyclopropylsulfonyl) and test in vitro.

- Biological assays : Screen against voltage-gated sodium channels (Nav 1.7) using patch-clamp electrophysiology (see ’s protocols).

- Data : Isobutylsulfonyl enhances lipophilicity (logP ~2.8), improving blood-brain barrier permeability, while 3-fluorobenzyl boosts target affinity (IC < 100 nM in neuronal assays) .

Q. How can researchers resolve contradictions in reported activity data across different cell lines?

- Methodological Answer :

- Reproducibility checks : Validate assays in ≥3 independent labs using standardized protocols (e.g., MTT assay for cytotoxicity).

- Mechanistic studies : Use siRNA knockdown or CRISPR-edited cell lines to confirm target specificity.

- Case example : Discrepancies in IC values (e.g., MCF-7 vs. SKBR3) may arise from differential expression of efflux transporters (e.g., P-gp). Test with transporter inhibitors like verapamil .

Q. What in vivo models are suitable for evaluating its pharmacokinetics and toxicity?

- Methodological Answer :

- Pharmacokinetics : Administer IV/orally to Sprague-Dawley rats; quantify plasma levels via LC-MS/MS. Key parameters: t >4 h, bioavailability ~35%.

- Toxicity : 28-day repeat-dose study in rodents (OECD 407 guidelines). Monitor liver enzymes (ALT/AST) and renal biomarkers (creatinine).

- Neurotoxicity : Assess motor coordination via rotarod tests and histopathology of CNS tissues .

Q. How can molecular docking elucidate interactions with putative protein targets?

- Methodological Answer :

- Target selection : Prioritize proteins with sulfonyl-binding pockets (e.g., carbonic anhydrase IX, Nav channels).

- Docking software : Use AutoDock Vina or Schrödinger Glide.

- Validation : Compare predicted binding modes with mutagenesis data (e.g., alanine scanning of key residues).

- Example : The 3-fluorobenzyl group forms halogen bonds with Tyr-154 in Nav 1.7, stabilizing the inactivated state .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.